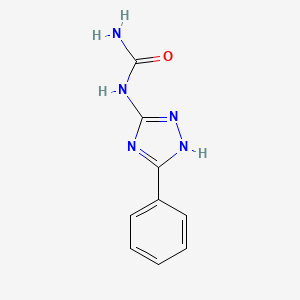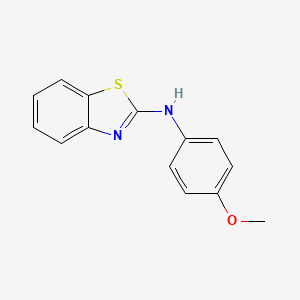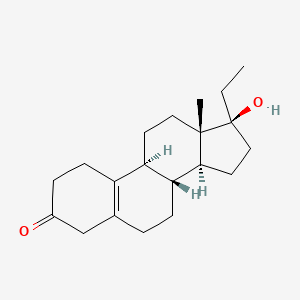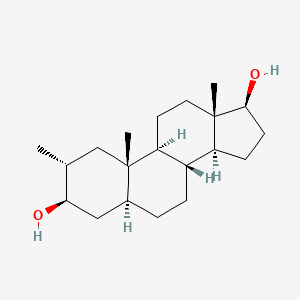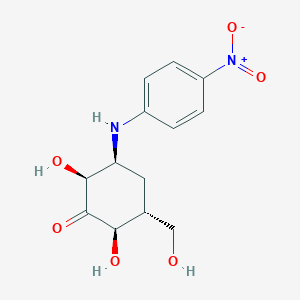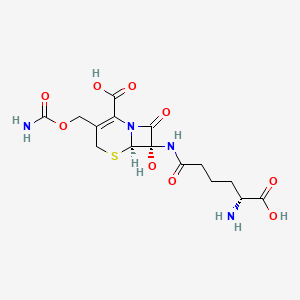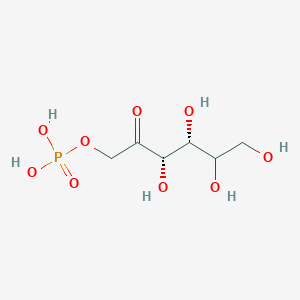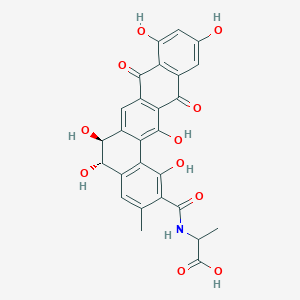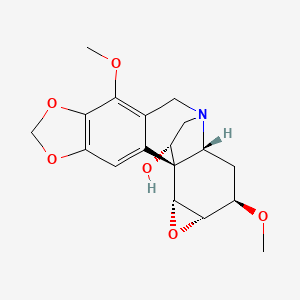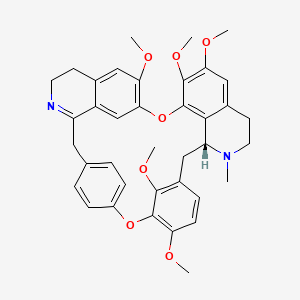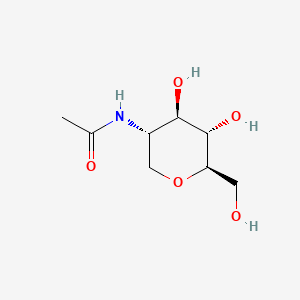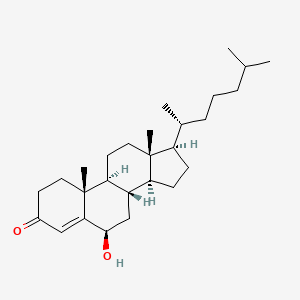
4-Cholesten-6beta-ol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “6” is a hypothetical chemical compound used for illustrative purposes in various scientific contexts. It is often employed in educational materials to demonstrate chemical principles and reactions. The specific structure and properties of Compound “6” can vary depending on the context in which it is used.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Compound “6” typically involves a series of well-defined chemical reactions. One common synthetic route includes the reaction of a primary reactant with a suitable reagent under controlled conditions. For example, the reaction might involve the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Compound “6” is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow reactors, which allow for the efficient production of large quantities of the compound. Key parameters such as temperature, pressure, and reactant concentrations are carefully controlled to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “6” can undergo various types of chemical reactions, including:
Oxidation: In the presence of an oxidizing agent, Compound “6” can be converted into an oxidized form.
Reduction: A reducing agent can reduce Compound “6” to a lower oxidation state.
Substitution: Compound “6” can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation might yield an aldehyde or ketone, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Compound “6” has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Serves as a reference compound in drug development and pharmacological studies.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Compound “6” involves its interaction with specific molecular targets. For instance, in a biological context, Compound “6” might bind to an enzyme’s active site, inhibiting its activity. The pathways involved could include signal transduction cascades that lead to a physiological response.
Vergleich Mit ähnlichen Verbindungen
- Compound “5”
- Compound “7”
- Compound “8”
These similar compounds share structural similarities with Compound “6” but may differ in their reactivity, stability, or other chemical properties.
Eigenschaften
CAS-Nummer |
570-89-8 |
|---|---|
Molekularformel |
C27H44O2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(6R,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25-,26-,27-/m1/s1 |
InChI-Schlüssel |
VUCDSTCRVYGRSG-ZAAZJSNSSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C |
Synonyme |
4-cholesten-6-ol-3-one 4-cholesten-6beta-ol-3-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


